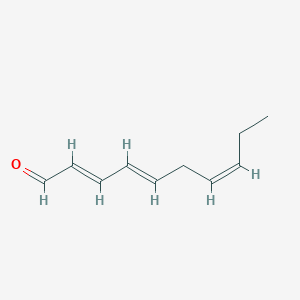![molecular formula C10H7N3O B148950 咪唑并[1,2-a]喹喔啉-4(5h)-酮 CAS No. 133307-45-6](/img/structure/B148950.png)
咪唑并[1,2-a]喹喔啉-4(5h)-酮
描述
Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are known for their roles as adenosine receptor antagonists, inhibitors of phosphodiesterases, and antimalarial agents, among other uses.
Synthesis Analysis
The synthesis of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives involves various strategies. One approach includes the condensation of o-nitroaniline with glyoxylate followed by treatment with tosylmethyl isocyanide (TosMIC) reagent, leading to the formation of imidazo[1,5-a]quinoxalin-4-one derivatives . Another method involves the direct methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones using peroxides under metal-free conditions, which serves as both the radical initiator and methyl source . Additionally, iodine-mediated sp3 C–H amination has been used for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines, providing a metal-free and scalable approach .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives is characterized by the presence of an imidazo ring fused to a quinoxaline moiety. The structural activity relationships (SAR) of these compounds have been explored, revealing that certain hydrophobic substitutions at specific positions can enhance their affinity for adenosine receptors . The X-ray crystal structure of a related compound, an imidazo[1,5-a]quinoxaline functioning as an irreversible Bruton's tyrosine kinase (BTK) inhibitor, has been determined, providing insights into the binding interactions within the target enzyme .
Chemical Reactions Analysis
Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the reaction of quinoxalin-2-ones with TosMIC reagent is a key step in the synthesis of imidazo[1,5-a]quinoxalin-4-ones, which is part of a new strategy for constructing this ring system . The direct methylation of these compounds using peroxides under metal-free conditions is another important reaction that contributes to the diversity of their chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are influenced by their molecular structure and the substituents present on the rings. These properties are critical in determining their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of alkyl, alkoxy, or halogen substituents can enhance the inhibitory activity of these compounds against cAMP phosphodiesterase and platelet aggregation . The presence of a methyl amino group at position 4 and a weakly hindered group at position 1 has been shown to be important for the inhibitory properties of these compounds against the PDE4 isoform .
科学研究应用
合成技术和化学性质
- 开发了一种新的构建咪唑并[1,5-a]喹喔啉-4-酮的方法,从 1,2-苯二胺开始,以与 TosMIC(甲苯磺酰甲基异氰化物)的反应为关键步骤 (陈等人,2001 年)。
- 另一项研究介绍了一种新颖、高效且区域特异性的构建咪唑并[1,5-a]喹喔啉-4(5H)-酮模板的方法,涉及分子内环化过程 (诺里斯等人,2001 年)。
生物活性及潜在应用
- 咪唑并[1,2-a]喹喔啉已被合成并评估其对磷酸二酯酶 (PDE4) 的抑制活性,显示出强大的特性并强调了特定分子基团对活性的重要性 (Deleuze-Masquéfa 等人,2004 年)。
- 咪唑并[1,2-a]喹喔啉的衍生物已被合成并评估其对各种癌细胞系的抗增殖作用,表明它们作为抗癌剂的潜力 (金子等人,2020 年)。
先进合成方法
- 使用碘介导的直接 sp3 C-H 胺化反应来合成苯并[4,5]咪唑并[1,2-a]喹喔啉衍生物,提供了一种无金属且可扩展的合成方法 (陈等人,2020 年)。
- 开发了一种构建咪唑并[1,5-a]喹喔啉-4-酮环系的高效策略,并将其应用于合成一种有效的 Lck 抑制剂,表明其在药物方面的相关性 (陈等人,2004 年)。
作用机制
Target of Action
Imidazo[1,2-a]quinoxalin-4(5h)-one primarily targets the A1-adenosine receptor . The A1-adenosine receptor is a G protein-coupled receptor involved in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Mode of Action
The compound acts as an antagonist at the A1-adenosine receptor . This means it binds to the receptor and blocks its activation by adenosine, thereby inhibiting the receptor’s function .
Biochemical Pathways
The A1-adenosine receptor is part of the adenosine signaling pathway. By acting as an antagonist, Imidazo[1,2-a]quinoxalin-4(5h)-one disrupts this pathway, potentially leading to changes in neurotransmission and myocardial oxygen consumption .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier . This suggests that Imidazo[1,2-a]quinoxalin-4(5h)-one may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The antagonistic action of Imidazo[1,2-a]quinoxalin-4(5h)-one at the A1-adenosine receptor can lead to a variety of cellular effects. For example, it may alter neurotransmission, potentially affecting mood and cognition . It may also affect myocardial oxygen consumption, which could have implications for cardiovascular health .
Action Environment
The action of Imidazo[1,2-a]quinoxalin-4(5h)-one can be influenced by various environmental factors. For example, the presence of other drugs or substances that also target the A1-adenosine receptor could impact the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
未来方向
属性
IUPAC Name |
5H-imidazo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOFXCKOQBQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576583 | |
| Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]quinoxalin-4(5h)-one | |
CAS RN |
133307-45-6 | |
| Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Imidazo[1,2-a]quinoxalin-4(5H)-one in the context of excitatory amino acid receptors?
A1: Research has identified Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives as potential antagonists for excitatory amino acid receptors, particularly the glycine site on the NMDA receptor complex []. This is significant because excessive activation of NMDA receptors, which are crucial for learning and memory, is implicated in neurological disorders like stroke and epilepsy.
Q2: How does the structure of Imidazo[1,2-a]quinoxalin-4(5H)-one relate to its activity at the glycine site of the NMDA receptor?
A2: While the provided research [] doesn't delve into the specific binding interactions, it highlights that the structure-activity relationship (SAR) for Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives doesn't directly mirror that of kynurenic acids, which are known glycine site antagonists. This suggests a distinct mode of interaction with the receptor. Further research exploring the SAR of Imidazo[1,2-a]quinoxalin-4(5H)-one analogs is crucial for optimizing its affinity and selectivity for the glycine site.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


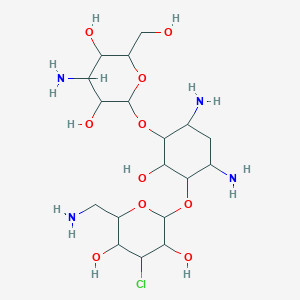
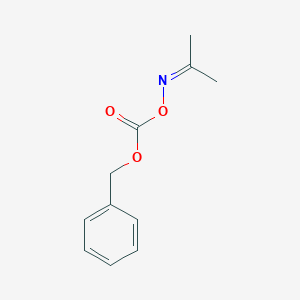


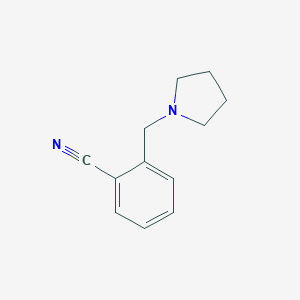
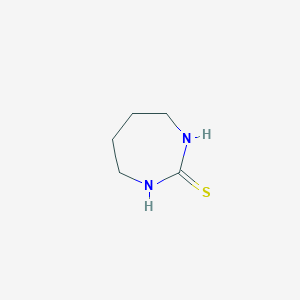
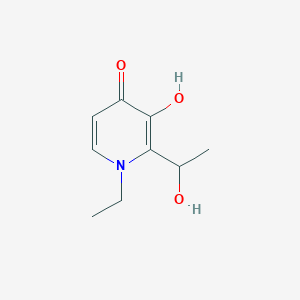
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
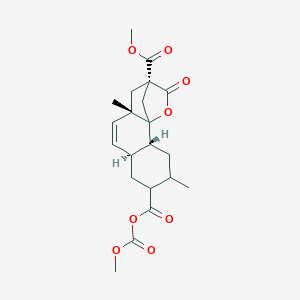
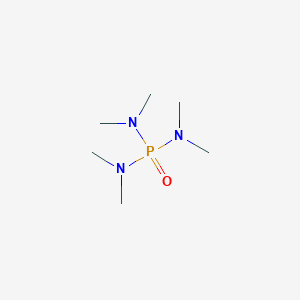
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)

